N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
Brand Name:
Vulcanchem
CAS No.:
477569-75-8
VCID:
VC0369852
InChI:
InChI=1S/C21H16N2O2S/c24-20(14-25-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)26-21/h1-13H,14H2,(H,22,24)
SMILES:
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Molecular Formula:
C21H16N2O2S
Molecular Weight:
360.4g/mol
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
CAS No.: 477569-75-8
Main Products
VCID: VC0369852
Molecular Formula: C21H16N2O2S
Molecular Weight: 360.4g/mol
CAS No. | 477569-75-8 |
---|---|
Product Name | N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
Molecular Formula | C21H16N2O2S |
Molecular Weight | 360.4g/mol |
IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
Standard InChI | InChI=1S/C21H16N2O2S/c24-20(14-25-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)26-21/h1-13H,14H2,(H,22,24) |
Standard InChIKey | OHHQQVXTXQAWAJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
PubChem Compound | 3822151 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume